[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride
CAS No.: 1185300-66-6
Cat. No.: VC2545314
Molecular Formula: C13H16Cl2N2
Molecular Weight: 271.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185300-66-6 |
|---|---|
| Molecular Formula | C13H16Cl2N2 |
| Molecular Weight | 271.18 g/mol |
| IUPAC Name | (2-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C13H14N2.2ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H |
| Standard InChI Key | YXGXZKIFXHVRKN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl |
| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl |
Introduction
Physical and Chemical Properties
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride possesses distinct physical and chemical characteristics that define its behavior in various chemical and biological systems. The compound has a well-defined molecular structure and specific physicochemical parameters as detailed below.
Basic Identification and Properties
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 1185300-66-6 |
| Molecular Formula | C13H16Cl2N2 |
| Molecular Weight | 271.18 g/mol |
| IUPAC Name | (2-methylphenyl)-pyridin-4-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C13H14N2.2ClH/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11;;/h2-9,13H,14H2,1H3;2*1H |
| Standard InChIKey | YXGXZKIFXHVRKN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl |
These fundamental properties establish the compound's identity within chemical databases and facilitate standardized referencing in scientific literature .
Physical State and Appearance
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride typically appears as a solid at standard temperature and pressure, though specific details regarding its color and crystalline form vary depending on synthesis methods and purification procedures .
Structural Characteristics
The structure of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride features distinct molecular components that contribute to its chemical behavior and potential biological activity.
Molecular Components
The compound consists of several key structural elements:
-
A 2-methylphenyl (o-tolyl) group, featuring a methyl substituent at the ortho position of the benzene ring
-
A 4-pyridinyl group, with nitrogen at position 4 of the pyridine ring
-
A methyl carbon bridge connecting the two aromatic systems
-
An amine group (-NH2) attached to the methyl carbon bridge
Parent Compound
The parent compound of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride is C-Pyridin-4-yl-C-o-tolyl-methylamine (CID 3152800), which represents the free base form without the hydrochloride groups. The dihydrochloride salt formation typically enhances water solubility while potentially altering other physicochemical properties compared to the parent compound .
Synthesis and Preparation
The synthesis of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride typically involves multiple chemical steps to construct the desired molecular architecture.
Salt Formation
The dihydrochloride salt is typically formed by treating the free base amine with hydrochloric acid under controlled conditions. This salt formation is advantageous for several reasons:
-
Enhanced stability during storage
-
Improved water solubility for biological assays
-
Potentially modified pharmacokinetic properties if used in biological systems
Mechanism of Action and Biological Activities
The biological activity of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride remains an area of ongoing investigation, with preliminary findings suggesting several potential mechanisms of action.
Applications in Research and Industry
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride has diverse applications in both academic research and practical industrial contexts.
Research Applications
In research settings, this compound may serve various functions:
-
As a chemical probe for investigating protein-ligand interactions
-
As a potential lead compound in drug discovery campaigns
-
As an intermediate in the synthesis of more complex structures
-
As a reference standard for analytical chemistry
Industrial Relevance
The compound's unique chemical properties make it potentially valuable in several industrial contexts:
-
Pharmaceutical development
-
Material science applications
-
Catalysis research
-
Specialty chemical manufacturing
Comparison with Related Compounds
[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride shares structural similarities with several related compounds, most notably its positional isomer [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride.
Structural Analogs Comparison
The following table compares key features of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride with its close structural analog:
| Feature | [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride |
|---|---|---|
| CAS Number | 1185300-66-6 | 1185300-46-2 |
| Molecular Formula | C13H16Cl2N2 | C13H16Cl2N2 |
| Molecular Weight | 271.18 g/mol | 271.18 g/mol |
| Methyl Position | Ortho (2-position) on phenyl ring | Para (4-position) on phenyl ring |
| InChIKey | YXGXZKIFXHVRKN-UHFFFAOYSA-N | ODCQSZKDWMPGIA-UHFFFAOYSA-N |
| Parent Compound CID | 3152800 | 23009451 |
The primary difference between these compounds is the position of the methyl group on the phenyl ring, which can significantly affect their chemical and biological properties despite their identical molecular formulas and weights .
Structure-Activity Relationships
The positional difference of the methyl group between these analogs may influence:
-
Steric effects during molecular interactions
-
Electronic distribution across the aromatic systems
-
Binding orientation in biological targets
-
Metabolic stability and pharmacokinetic properties
These subtle structural differences can translate to potentially significant variations in biological activity profiles, making comparative studies between these compounds valuable for structure-activity relationship investigations.
| Supplier Reference | Purity | Physical Form | Price Range (€) | Estimated Delivery |
|---|---|---|---|---|
| IN-DA00J10Z | 97% | Solid | 211.00-256.00 | April 22, 2025 |
| 10-F358764 | 95.0% | Not specified | Upon inquiry | May 2, 2025 |
These commercial offerings suggest the compound is primarily available in research quantities with high purity specifications, consistent with its application in laboratory research settings .
Analytical Identification
Analytical characterization of [(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride typically employs various spectroscopic and chromatographic techniques.
Spectroscopic Methods
Common analytical methods used for identification and purity assessment include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
Ultraviolet-Visible (UV-Vis) spectroscopy
These techniques provide complementary information about the compound's structure, functional groups, and purity profile, essential for both research use and quality control during synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume